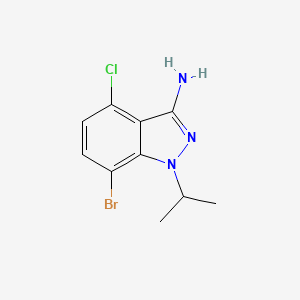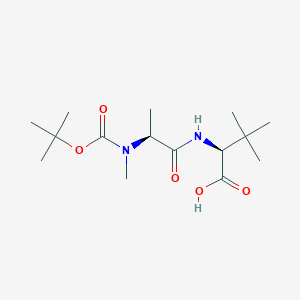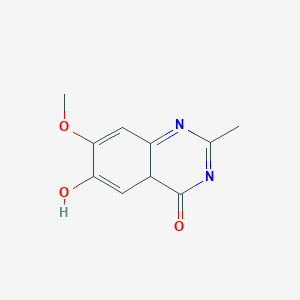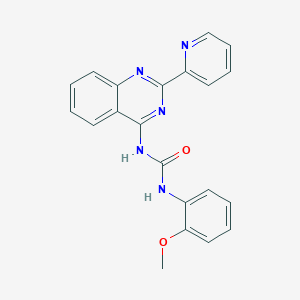
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidin-2-one family. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates. One common method is the base-catalyzed cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate . This reaction proceeds under solvent-free conditions and yields N-substituted oxazolidin-2-ones in high yields.
Industrial Production Methods
Industrial production of oxazolidin-2-one derivatives often involves similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential antibacterial properties.
Industry: The compound is used in the production of polymers with high heat resistance and thermal stability.
Mechanism of Action
The mechanism of action of oxazolidin-2-one derivatives, such as linezolid, involves the inhibition of bacterial protein synthesis. These compounds bind to the bacterial ribosome and prevent the formation of the initiation complex, thereby inhibiting protein synthesis and bacterial growth . The molecular targets include the peptidyl transferase center of the ribosome.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidin-2-one derivative used as an antibacterial agent.
Tedizolid: Another oxazolidin-2-one derivative with similar antibacterial properties.
Uniqueness
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one is unique due to its specific structure, which allows for various chemical modifications and applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[2-[2-(3-aminopropoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H20N2O4/c11-2-1-5-14-8-9-15-6-3-12-4-7-16-10(12)13/h1-9,11H2 |
InChI Key |
NNOQMXHKDBXXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)










